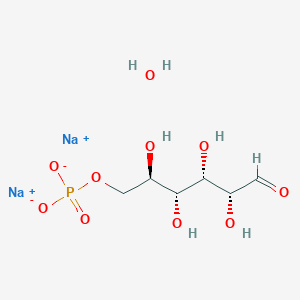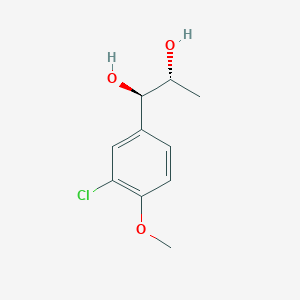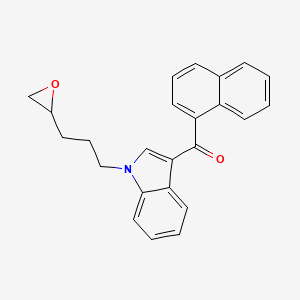
(±)-JWH 018 N-(3-hydroxypentyl) metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-JWH 018 N-(3-hydroxypentyl) metabolite is a potential metabolite of JWH 018. Monohydroxylation of the alkyl side chain of JWH 018 occurs through cytochrome P450 action, resulting in metabolites, like (±)-JWH 018 N-(3-hydroxypentyl) metabolite, that may be detectable in serum and, subsequently, in urine.
科学的研究の応用
Metabolite Detection and Identification
- Gas chromatography-mass spectrometry (GC-MS) methods have been developed for detecting 'K2' metabolites, including (±)-JWH 018 N-(3-hydroxypentyl) metabolite, in urine. These methods provide comparable results to LC-MS/MS and are crucial for confirming the use of banned substances in the United States and Europe (Emerson et al., 2013).
Pharmacokinetic Studies
- In-depth pharmacokinetic analyses of JWH-018 and its metabolites, including the N-(3-hydroxypentyl) metabolite, have been conducted. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds (Toennes et al., 2017).
Metabolic Pathway Investigation
- Studies have identified the primary metabolic pathways and major metabolites of JWH-018, including the N-(3-hydroxypentyl) metabolite. This information is valuable for drug metabolism research and forensic toxicology (Hutter et al., 2013).
Toxicological Impact
- Research has been conducted on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential health risks associated with these compounds (Couceiro et al., 2016).
Receptor Interaction Studies
- Investigations into how JWH-018 metabolites, including the N-(3-hydroxypentyl) variant, interact with cannabinoid receptors are essential for understanding their pharmacological effects. This research is particularly relevant for developing therapeutic interventions (Seely et al., 2012).
特性
製品名 |
(±)-JWH 018 N-(3-hydroxypentyl) metabolite |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.5 |
InChI |
InChI=1S/C24H23NO2/c1-2-18(26)14-15-25-16-22(20-11-5-6-13-23(20)25)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18,26H,2,14-15H2,1H3 |
InChIキー |
VSFMJFFDYLVSBU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCC(O)CC)C2=C1C=CC=C2)C3=CC=CC4=C3C=CC=C4 |
同義語 |
(1-(3-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





